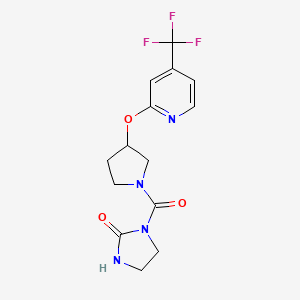
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a pyrrolidine ring , a trifluoromethylpyridine group , and an imidazolidin-2-one group. Pyrrolidine is a five-membered ring with one nitrogen atom, widely used in medicinal chemistry . Trifluoromethylpyridine (TFMP) derivatives are important in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Trifluoromethylpyridine (TFMP) can be synthesized via an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The trifluoromethylpyridine group is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For example, a Diels–Alder reaction was used in the synthesis of a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a pyridine in trifluoromethylpyridine derivatives is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key aspects include:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (pseudorotation) enhances three-dimensional coverage .
Pain Management
The pyrrolidine ring has been explored in the context of pain management. For instance, ®-3-fluoropyrrolidin-1-yl derivatives displayed robust efficacy in rodent models of inflammatory and neuropathic pain .
Fungicidal Activity
While not directly studied for this specific compound, pyrrolidine derivatives have been investigated for their fungicidal properties . Further research could explore the fungicidal potential of our compound.
Synthetic Strategies
Understanding synthetic strategies is crucial. Researchers construct pyrrolidine rings from various precursors or functionalize preformed pyrrolidine rings (e.g., proline derivatives). Stereoselectivity plays a vital role in drug candidate profiles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c15-14(16,17)9-1-3-18-11(7-9)24-10-2-5-20(8-10)13(23)21-6-4-19-12(21)22/h1,3,7,10H,2,4-6,8H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPRUQZKNRSLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)N3CCNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B2411501.png)
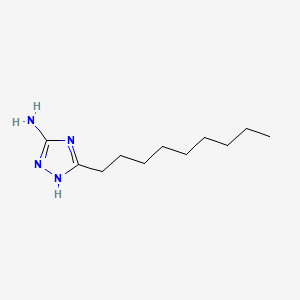
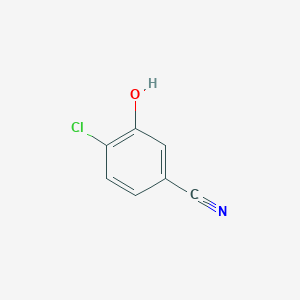
![3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2411506.png)
![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

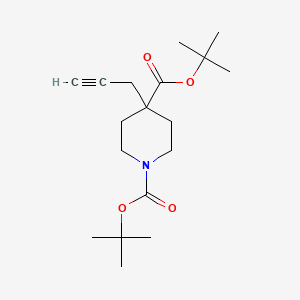
![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)

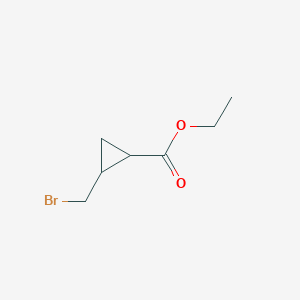
![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)

![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)